Chloric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

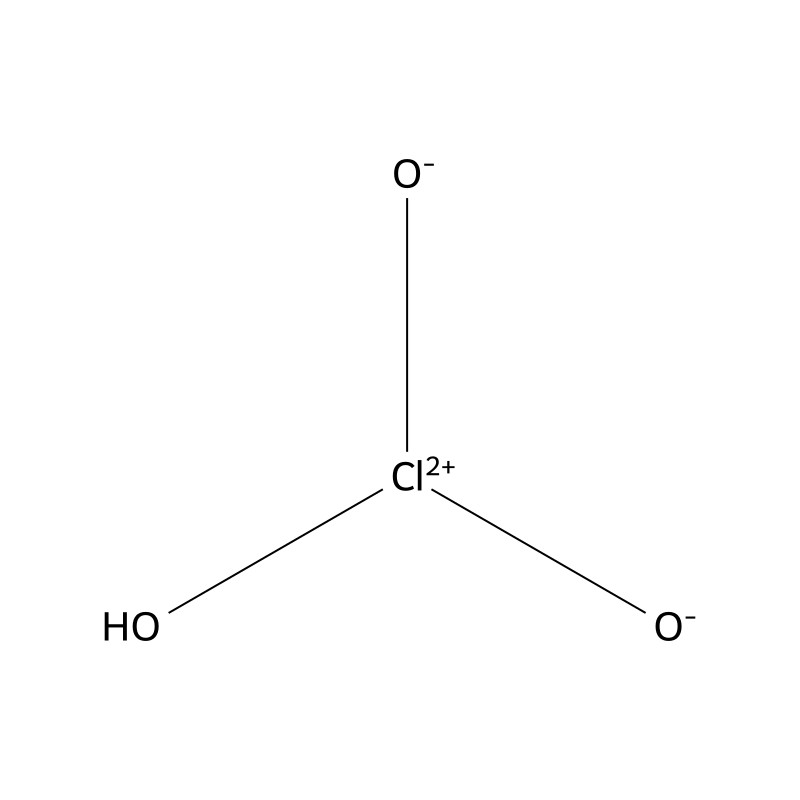

Chloric acid is an inorganic compound with the chemical formula . It is classified as an oxoacid of chlorine, characterized by its strong acidic properties and significant oxidizing capabilities. Chloric acid is a colorless liquid, typically encountered in aqueous solutions. The molecular structure features a central chlorine atom bonded to three oxygen atoms, with one of these oxygen atoms also bonded to a hydrogen atom, forming a hydroxyl group. This arrangement gives chloric acid a pyramidal shape due to the presence of two lone pairs of electrons on the chlorine atom, which exert repulsive forces on the bonding pairs .

- Disproportionation Reactions: Chloric acid can decompose under certain conditions, leading to the formation of other compounds. For example:

- Reactions with Metals: Chloric acid reacts vigorously with metals, often resulting in the formation of metal chlorides and the release of hydrogen gas:

- Reactions with Organic Compounds: Chloric acid can oxidize organic materials, leading to combustion or deflagration upon contact. This property makes it hazardous when mixed with combustible substances .

Chloric acid can be synthesized through several methods:

- From Barium Chlorate:

The reaction between sulfuric acid and barium chlorate produces chloric acid: - From Hypochlorous Acid:

Heating hypochlorous acid leads to the formation of chloric acid: - Electrochemical Methods: Chloric acid can also be produced through electrolysis of sodium chloride solutions under controlled conditions .

Chloric acid has several applications across various industries:

- Chemical Manufacturing: It is used as a reagent in the synthesis of chlorate salts and other chlorine-containing compounds.

- Oxidizing Agent: Due to its strong oxidizing properties, chloric acid is employed in processes requiring oxidation.

- Analytical Chemistry: It serves as a reagent for chemical analysis and testing .

- Explosives: Chloric acid can be involved in the production of explosives due to its reactivity with organic materials.

Chloric acid interacts vigorously with many substances, particularly organic compounds and metals. Its strong oxidizing nature means that it can lead to explosive reactions when combined with flammable materials or reducing agents. Studies indicate that chloric acid can ignite combustible materials on contact, necessitating careful handling and storage protocols .

Interactions with metals can produce metal chlorides and release gases such as hydrogen, which may further react under certain conditions.

Chloric acid shares similarities with several other chlorine-containing acids but possesses unique characteristics that distinguish it:

| Compound Name | Chemical Formula | Oxidation State of Chlorine | Key Characteristics |

|---|---|---|---|

| Hydrochloric Acid | HCl | -1 | Strong acid; no oxygen; highly corrosive |

| Hypochlorous Acid | HClO | +1 | Weaker oxidizing agent; used for disinfection |

| Perchloric Acid | HClO₄ | +7 | Extremely strong oxidizer; highly reactive |

| Chlorous Acid | HClO₂ | +3 | Intermediate oxidation state; less stable |

Chloric acid is unique due to its moderate oxidation state (+5) compared to other acids like perchloric (which has a higher oxidation state) and hydrochloric (which has no oxygen). Its ability to act as both an acid and an oxidizer makes it particularly versatile in chemical applications .

Molecular Formula and Mass

Chloric acid is an oxoacid of chlorine with the molecular formula HClO₃ [1]. It exists primarily as a colorless liquid in aqueous solution and serves as the formal precursor of chlorate salts [1]. The molecular mass of chloric acid is 84.46 grams per mole, calculated from the atomic masses of its constituent elements: one hydrogen atom, one chlorine atom, and three oxygen atoms [3] [8].

The structure of chloric acid consists of a central chlorine atom bonded to three oxygen atoms, with one of these oxygen atoms further bonded to a hydrogen atom [3]. This arrangement creates a tetrahedral electron pair geometry around the chlorine atom, which influences the physical and chemical properties of the compound [9].

| Property | Value |

|---|---|

| Molecular Formula | HClO₃ |

| Molecular Mass | 84.46 g/mol |

| Physical State | Colorless liquid (exists only in aqueous solution) |

| Density | 1.2 g/mL at 25°C |

| Solubility in Water | Very soluble |

Chloric acid is thermodynamically unstable with respect to disproportionation, which means it can spontaneously convert into other chlorine-containing species [1]. Despite this instability, chloric acid can be maintained in cold aqueous solutions up to a concentration of approximately 30%, with solutions of up to 40% possible through careful evaporation under reduced pressure [1].

Electronic Configuration

The electronic configuration of chlorine in its ground state is 1s² 2s² 2p⁶ 3s² 3p⁵, which can be abbreviated as [Ne] 3s² 3p⁵ [15]. This configuration indicates that chlorine has seven valence electrons in its outermost shell, making it highly reactive and prone to forming compounds to achieve a stable octet configuration [15].

In chloric acid (HClO₃), the electronic structure of the chlorine atom undergoes significant changes due to bond formation [17]. The chlorine atom in chloric acid adopts an sp³ hybridization, which creates four equivalent hybrid orbitals arranged in a tetrahedral geometry around the chlorine nucleus [17] [9]. This hybridization involves the mixing of one s orbital and three p orbitals to form four equivalent sp³ hybrid orbitals [17].

| Configuration Type | Configuration |

|---|---|

| Ground State Electronic Configuration of Chlorine | 1s² 2s² 2p⁶ 3s² 3p⁵ |

| Abbreviated Electronic Configuration of Chlorine | [Ne] 3s² 3p⁵ |

| Electronic Configuration of Chlorine in Chloric Acid | [Ne] 3s² 3p⁰ (with sp³ hybridization) |

The molecular orbital structure of chloric acid features a central chlorine atom with four electron domains: three bonding pairs and one lone pair [9] [12]. Three of the sp³ hybrid orbitals form bonds with oxygen atoms, while the fourth orbital contains a lone pair of electrons [12]. This arrangement results in a trigonal pyramidal molecular geometry for the chloric acid molecule [9].

The bonding in chloric acid involves both sigma (σ) and pi (π) bonds [11]. The chlorine-oxygen bonds exhibit partial double bond character due to resonance structures, which contributes to the overall stability of the molecule [11]. The average bond order for chlorine-oxygen bonds in chloric acid is approximately 1.66, indicating significant double bond character distributed across the structure [16].

Oxidation State of Chlorine

The oxidation state of chlorine in chloric acid (HClO₃) is +5 [13] [19]. This oxidation state can be calculated by considering the overall charge neutrality of the molecule and the standard oxidation states of hydrogen (+1) and oxygen (-2) [13]. The calculation follows:

1(H) + x(Cl) + 3(-2)(O) = 0

1 + x - 6 = 0

x = +5

This +5 oxidation state places chloric acid in a series of chlorine oxoacids with progressively increasing oxidation states [19]. The oxidation state of chlorine in these acids correlates with their chemical properties, including acidity and oxidizing power [19].

| Compound | Oxidation State of Chlorine | Calculation |

|---|---|---|

| Hypochlorous Acid (HClO) | +1 | 1(H) + x(Cl) + 1(-2)(O) = 0 → x = +1 |

| Chlorous Acid (HClO₂) | +3 | 1(H) + x(Cl) + 2(-2)(O) = 0 → x = +3 |

| Chloric Acid (HClO₃) | +5 | 1(H) + x(Cl) + 3(-2)(O) = 0 → x = +5 |

| Perchloric Acid (HClO₄) | +7 | 1(H) + x(Cl) + 4(-2)(O) = 0 → x = +7 |

The high oxidation state of chlorine in chloric acid contributes to its strong oxidizing properties [1] [20]. This property makes chloric acid useful in various chemical reactions where oxidation is required [1]. The +5 oxidation state represents an intermediate level between the lower oxidation states found in hypochlorous acid (+1) and chlorous acid (+3), and the higher oxidation state found in perchloric acid (+7) [20].

Physical Description

Found only in aqueous solution; [Merck Index] Clear colorless liquid; [MSDSonline]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H271 (100%): May cause fire or explosion;

strong Oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Corrosive

Other CAS

Wikipedia

Idebenone